molecular formula C5H5N5S B565389 2-Amino-6-mercaptopurine-13C2,15N CAS No. 1330266-29-9

2-Amino-6-mercaptopurine-13C2,15N

Cat. No.: B565389
CAS No.: 1330266-29-9
M. Wt: 170.168
InChI Key: WYWHKKSPHMUBEB-QZTPXDJLSA-N
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Description

2-Amino-3,7-dihydropurine-6-thione, also known as 6H-Purine-6-thione, is a compound with the molecular formula C5H5N5S and a molecular weight of 167.19 . It is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine . It incorporates into DNA and inhibits synthesis .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,7-dihydropurine-6-thione includes a six-membered ring and a five-membered ring . The compound contains a total of 20 bond(s); 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 guanidine derivative(s), 1 secondary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 thione group .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3,7-dihydropurine-6-thione are complex and involve various mechanisms. For instance, one study discusses the interaction of the drug 6-thioguanine with COOH and COCl functionalized carbon nanotube (NTCOOH and NTCOCl) using density functional theory .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 555.4±42.0 °C and a predicted density of 2.08±0.1 g/cm3 . Its pKa is predicted to be 9.46±0.20 .

Scientific Research Applications

Chemotherapeutic Applications

6-Thioguanine, a derivative closely related to 2-Amino-3,7-dihydropurine-6-thione, has been studied for its chemotherapeutic uses, particularly in leukemia treatment. Research has focused on its solid-state properties, exploring hydrogen bonding and stacking pi-pi interactions, which are significant for its chemotherapeutic effectiveness. These studies utilize techniques such as NMR-NQR double resonance spectroscopy and density functional theory to analyze molecular aggregations and global reactivity descriptors, shedding light on the drug's properties and its interaction mechanisms at the molecular level (Latosinska et al., 2009).

Synthetic Chemistry Innovations

The synthesis and mechanistic studies of dihydropyrimidinethiones through the Dimroth rearrangement under microwave irradiation provide insights into the versatility of 2-Amino-3,7-dihydropurine-6-thione related compounds. These synthetic methodologies offer pathways for creating various derivatives with potential biological activities, emphasizing the compound's role in developing new chemical entities (Glasnov et al., 2006).

Biological Evaluations and Applications

Further research has delved into the creation of dihydropyrimidin-2(1H)-thione derivatives, showcasing the compound's scaffold as a basis for potential antimicrobial, antifungal, and antioxidant activities. Studies have illustrated how modifications to the basic structure of 2-Amino-3,7-dihydropurine-6-thione and its derivatives can lead to compounds with significant biological properties, highlighting the importance of these heterocycles in medicinal chemistry (Harika et al., 2014).

Safety and Hazards

According to the safety data sheet, 2-Amino-3,7-dihydropurine-6-thione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and is suspected of causing genetic defects .

Biochemical Analysis

Biochemical Properties

2-Amino-3,7-dihydropurine-6-thione is an antineoplastic metabolic antagonist that inhibits DNA synthesis by being metabolically converted to 6-thioGMP . This inhibits purine biosynthesis at multiple steps, and may be phosphorylated and incorporated into DNA .

Cellular Effects

2-Amino-3,7-dihydropurine-6-thione has been shown to have a dose-dependent inhibition of stimulated expression of TRAIL protein . It is also used in the treatment of acute nonlymphocytic leukemia, autoimmune disorders (e.g., Crohn’s disease, rheumatoid arthritis) and organ transplant recipients .

Molecular Mechanism

The mechanism of action of 2-Amino-3,7-dihydropurine-6-thione involves incorporation of the triphosphate into DNA and RNA, resulting in inhibition of processing and function . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses .

Temporal Effects in Laboratory Settings

The compound is stable under normal temperatures and pressures . Long-term storage for the solution is not recommended .

Dosage Effects in Animal Models

Metabolic Pathways

2-Amino-3,7-dihydropurine-6-thione is metabolically converted to 6-thioGMP, which inhibits purine biosynthesis at multiple steps . It may also be phosphorylated and incorporated into DNA .

Properties

IUPAC Name

2-amino-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWHKKSPHMUBEB-QZTPXDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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